N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide
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Overview
Description
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide is a chemical compound that belongs to the class of acetamides. It features a piperazine ring substituted with a methylsulfonyl group and a phenyl ring attached to an acetamide moiety. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation reactions using reagents like methylsulfonyl chloride.
Attachment of the Phenyl Ring: The phenyl ring is attached through nucleophilic substitution reactions involving phenyl halides.
Formation of the Acetamide Moiety: The acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The acetamide moiety can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation Products: Sulfone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated phenyl derivatives.
Scientific Research Applications
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide can be compared with other similar compounds:
Similar Compounds: N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide, N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide.
By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C13H19N3O3S |
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Molecular Weight |
297.38 g/mol |
IUPAC Name |
N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C13H19N3O3S/c1-11(17)14-12-3-5-13(6-4-12)15-7-9-16(10-8-15)20(2,18)19/h3-6H,7-10H2,1-2H3,(H,14,17) |
InChI Key |
MGADREZJXMFHBU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C |
Origin of Product |
United States |
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